1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1341641-88-0
VCID: VC2849940
InChI: InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3
SMILES: CC(C)C(=O)C1=C(C(=CC=C1)Cl)F
Molecular Formula: C10H10ClFO
Molecular Weight: 200.64 g/mol

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one

CAS No.: 1341641-88-0

Cat. No.: VC2849940

Molecular Formula: C10H10ClFO

Molecular Weight: 200.64 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one - 1341641-88-0

Specification

CAS No. 1341641-88-0
Molecular Formula C10H10ClFO
Molecular Weight 200.64 g/mol
IUPAC Name 1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-one
Standard InChI InChI=1S/C10H10ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3
Standard InChI Key QXMKRXIBIHJVHO-UHFFFAOYSA-N
SMILES CC(C)C(=O)C1=C(C(=CC=C1)Cl)F
Canonical SMILES CC(C)C(=O)C1=C(C(=CC=C1)Cl)F

Introduction

Structural Characteristics and Basic Properties

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one belongs to the class of aryl ketones, specifically a halogenated derivative featuring both chlorine and fluorine substituents on the aromatic ring. The compound contains a 2-methylpropan-1-one (isobutyryl) group attached to a 3-chloro-2-fluorophenyl ring system.

The molecular formula of this compound is C₁₀H₉ClFO, with a calculated molecular weight of approximately 200.63 g/mol. The structure features an aromatic ring with chlorine at position 3 and fluorine at position 2, connected to a ketone group that links to a branched alkyl chain.

Structural Comparison with Related Compounds

Similar compounds have been documented in chemical databases, including 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one, which differs only in the position of the fluorine atom (position 4 instead of position 2). This closely related compound has a molecular weight of 200.64 g/mol and a molecular formula of C₁₀H₁₀ClFO .

Predicted Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties are predicted for 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one:

Physical Properties

PropertyPredicted ValueBasis for Prediction
Physical State at 25°CCrystalline solidBased on similar aryl ketones
ColorWhite to off-whiteTypical for halogenated aryl ketones
Molecular Weight200.63 g/molCalculated from molecular formula
Density~1.18 g/cm³Estimated from similar compound (1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one) with density of 1.176±0.06 g/cm³
Boiling Point~275-280°CComparable to 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one with boiling point of 276.8±25.0°C
Melting Point~60-80°CEstimated from similar halogenated ketones
SolubilityPoorly soluble in water; soluble in organic solventsTypical for halogenated aromatic ketones

Chemical Reactivity

The compound is expected to exhibit chemical behavior characteristic of aryl ketones, with the halogen substituents influencing its reactivity profile. Key reactive sites include:

  • The carbonyl group, which can undergo nucleophilic addition reactions, reduction to alcohols, and condensation reactions

  • The halogenated aromatic ring, which may participate in coupling reactions under specific catalytic conditions

  • The methyl groups of the 2-methylpropan-1-one moiety, which may undergo enolization and subsequent reactions

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic characteristics for 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

  • Doublet at approximately δ 1.1-1.3 ppm (6H, 2 × CH₃)

  • Septet at approximately δ 3.4-3.6 ppm (1H, CH)

  • Complex multiplets at δ 7.2-7.8 ppm (3H, aromatic protons)

¹³C NMR (predicted):

  • Signals at δ 18-20 ppm (CH₃ groups)

  • Signal at δ 35-38 ppm (CH)

  • Signals at δ 115-160 ppm (aromatic carbons, with C-F coupling)

  • Signal at δ 195-205 ppm (carbonyl carbon)

Infrared Spectroscopy

Expected IR absorption bands:

  • Strong C=O stretching at approximately 1680-1700 cm⁻¹

  • C-F stretching at 1000-1400 cm⁻¹

  • C-Cl stretching at 600-800 cm⁻¹

  • Aromatic C-H stretching at 3000-3100 cm⁻¹

  • Aliphatic C-H stretching at 2850-2970 cm⁻¹

Chromatographic Behavior

For analytical identification and purity assessment, the compound would likely be amenable to:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC) with appropriate solvent systems

Research Gaps and Future Directions

Comprehensive Characterization Needs

Several research gaps exist regarding 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one:

  • Experimental determination of physical properties

  • Full spectroscopic characterization

  • Assessment of stability under various conditions

  • Evaluation of synthetic utility in diverse reaction types

  • Toxicological and environmental impact studies

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